molecular formula C12H11NOS B12049132 N-[4-(2-Thienyl)phenyl]acetamide CAS No. 91568-98-8

N-[4-(2-Thienyl)phenyl]acetamide

Cat. No.: B12049132
CAS No.: 91568-98-8
M. Wt: 217.29 g/mol
InChI Key: APWDLDHMDGYFLF-UHFFFAOYSA-N
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Description

N-[4-(2-Thienyl)phenyl]acetamide is an organic compound with the molecular formula C12H11NOS. It is a heterocyclic building block that contains a thiophene ring, which is a five-membered ring with one sulfur atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Thienyl)phenyl]acetamide typically involves the reaction of 4-bromoacetophenone with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Thienyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-Thienyl)phenyl]acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[4-(2-Thienyl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene ring’s electronic properties also allow it to interact with various proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-Thienyl)phenyl]acetamide is unique due to its thiophene ring, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of organic semiconductors and other advanced materials .

Biological Activity

N-[4-(2-Thienyl)phenyl]acetamide, a compound with the chemical formula C12H11NOS, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a thienyl group attached to a phenyl ring through an acetamide linkage. The presence of both sulfur and nitrogen atoms contributes to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H11NOS
Molecular Weight229.29 g/mol
Melting Point104-106 °C
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancers. The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

  • Case Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. Results indicated an IC50 value of approximately 15 µM, suggesting potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In a series of experiments, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that the compound can effectively neutralize free radicals, thereby contributing to its overall therapeutic profile.

  • Quantitative Analysis : The compound demonstrated an IC50 value of 25 µM in DPPH assays, highlighting its capacity to act as a free radical scavenger .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Modifications to either the thienyl or phenyl moieties can enhance or diminish its pharmacological effects.

ModificationEffect on Activity
Substitution on Thienyl RingIncreased anticancer potency observed with electron-withdrawing groups
Variation in Acetamide LinkageAltered solubility and bioavailability

Properties

CAS No.

91568-98-8

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-(4-thiophen-2-ylphenyl)acetamide

InChI

InChI=1S/C12H11NOS/c1-9(14)13-11-6-4-10(5-7-11)12-3-2-8-15-12/h2-8H,1H3,(H,13,14)

InChI Key

APWDLDHMDGYFLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

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